molecular formula C8H9NO4S B3053644 3-Acetamidobenzenesulfonic acid CAS No. 54981-39-4

3-Acetamidobenzenesulfonic acid

Cat. No.: B3053644
CAS No.: 54981-39-4
M. Wt: 215.23 g/mol
InChI Key: OEGZBWNHMRHQKV-UHFFFAOYSA-N
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Description

3-Acetamidobenzenesulfonic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonic acid, where an acetamido group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

3-Acetamidobenzenesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of acetanilide with chlorosulfonic acid. This reaction typically occurs in two stages: first, acetanilide reacts with chlorosulfonic acid to form p-acetamidobenzenesulfonic acid, and then further reaction with chlorosulfonic acid produces p-acetamidobenzenesulfonyl chloride . The reaction conditions involve controlled temperatures to ensure the desired product formation and minimize by-products.

Chemical Reactions Analysis

3-Acetamidobenzenesulfonic acid undergoes various chemical reactions, including:

    Sulfonation: This compound can undergo sulfonation reactions, where a sulfonic acid group is introduced into the benzene ring.

    Substitution: It can participate in substitution reactions, where the acetamido group can be replaced by other functional groups under specific conditions.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Scientific Research Applications

3-Acetamidobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamidobenzenesulfonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

3-Acetamidobenzenesulfonic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-acetamidobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZBWNHMRHQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364883
Record name 3-acetamidobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54981-39-4
Record name 3-acetamidobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.48 g of 3-aminobenzene sulfonic acid in 1:1 tetrahydrofuran/water was treated at 0° C. with 1.43 g of sodium bicarbonate. After 5 min, 1.30 g of acetic anhydride was added dropwise and the reaction allowed to warm to ambient temperature under an atmosphere of nitrogen over 14 h. The reaction mixture was passed through a column of Amberlyst 15 ion exchange resin, eluted with water, and concentrated in vacuo to yield an oil which upon treatment with benzene and azeotropic removal of water in vacuo yielded 1.8 g of the title product as a white crystalline solid. (1H)-NMR (CDCl3) consistent with structure.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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